molecular formula C24H19BrO4 B11628442 Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11628442
M. Wt: 451.3 g/mol
InChI Key: AJAKEDIOGBHVHV-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a bromophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. The benzofuran core and bromophenyl group can interact with various enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, making the compound valuable for studying molecular mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core, bromophenyl group, and ethyl ester. This unique structure allows for specific interactions with biological molecules and provides distinct chemical reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C24H19BrO4

Molecular Weight

451.3 g/mol

IUPAC Name

ethyl 5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H19BrO4/c1-2-27-24(26)22-20-14-19(28-15-16-8-10-18(25)11-9-16)12-13-21(20)29-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3

InChI Key

AJAKEDIOGBHVHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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